molecular formula C10H8N2O2S B3056549 Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate CAS No. 72246-07-2

Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate

Cat. No.: B3056549
CAS No.: 72246-07-2
M. Wt: 220.25 g/mol
InChI Key: KWOXZCRALHFXKS-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate is a heterocyclic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylhydrazine with carbon disulfide and methyl chloroformate under basic conditions to form the thiadiazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Sodium hydride in dimethylformamide (DMF) at 60°C.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions . Additionally, it can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate
  • Methyl 5-phenyl-1,2,3-thiadiazole-4-carboxylate
  • Methyl 5-phenyl-1,2,5-thiadiazole-3-carboxylate

Uniqueness

Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate is unique due to its specific substitution pattern on the thiadiazole ring, which can influence its reactivity and biological activity. The presence of the carboxylate group at the 3-position and the phenyl group at the 5-position provides distinct chemical properties compared to its isomers .

Properties

IUPAC Name

methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-14-10(13)8-11-9(15-12-8)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOXZCRALHFXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502723
Record name Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72246-07-2
Record name Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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